5-(3-Bromopropyl)-2-methoxypyridine

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

5-(3-Bromopropyl)-2-methoxypyridine is a heterobifunctional pyridine derivative featuring a reactive 3-bromopropyl chain at the 5-position and an electron-donating methoxy group at the 2-position. With a molecular formula of C9H12BrNO and a molecular weight of 230.10 g/mol, this compound serves as a versatile building block in organic synthesis, particularly for constructing more complex molecules via nucleophilic substitution and cross-coupling reactions.

Molecular Formula C9H12BrNO
Molecular Weight 230.10 g/mol
Cat. No. B8508490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Bromopropyl)-2-methoxypyridine
Molecular FormulaC9H12BrNO
Molecular Weight230.10 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)CCCBr
InChIInChI=1S/C9H12BrNO/c1-12-9-5-4-8(7-11-9)3-2-6-10/h4-5,7H,2-3,6H2,1H3
InChIKeyLZXXQVYNQJMFOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Bromopropyl)-2-methoxypyridine: A Bifunctional Pyridine Scaffold for Medicinal Chemistry and Targeted Synthesis


5-(3-Bromopropyl)-2-methoxypyridine is a heterobifunctional pyridine derivative featuring a reactive 3-bromopropyl chain at the 5-position and an electron-donating methoxy group at the 2-position. With a molecular formula of C9H12BrNO and a molecular weight of 230.10 g/mol, this compound serves as a versatile building block in organic synthesis, particularly for constructing more complex molecules via nucleophilic substitution and cross-coupling reactions . Its dual functionality enables its application in medicinal chemistry, notably as an intermediate in the development of kinase inhibitors and other bioactive small molecules [1]. The compound is typically supplied with a purity of 95% and is stored at 2-8°C under nitrogen to maintain stability .

Why Generic Substitution of 5-(3-Bromopropyl)-2-methoxypyridine with Simple Analogs Compromises Synthetic Utility and Biological Activity


Generic substitution with simpler pyridine derivatives or those lacking the specific substitution pattern of 5-(3-Bromopropyl)-2-methoxypyridine is not feasible due to its unique bifunctional reactivity profile. The presence of both a 3-bromopropyl chain, which acts as a flexible electrophilic handle for nucleophilic substitution , and a 2-methoxy group, which can direct and activate the ring for further functionalization [1], is critical. For instance, while 5-bromo-2-methoxypyridine can undergo halogen-metal exchange to install other groups [2], it lacks the extended alkyl spacer required for specific pharmacophore models. Conversely, simple 3-bromopropylpyridine lacks the 2-methoxy directing group, altering its reactivity and the electronic properties of any derived products. Furthermore, binding data indicates that even minor positional shifts of the bromopropyl group (e.g., 2-bromopropyl) or the absence of the methoxy group can lead to significant changes in target affinity, as observed in bromodomain inhibition studies [3]. The precise arrangement of these functional groups is essential for achieving the desired reactivity and biological outcomes, making direct substitution with seemingly similar in-class compounds an unacceptable risk to project timelines and data integrity.

Quantitative Evidence for the Selection of 5-(3-Bromopropyl)-2-methoxypyridine Over Structural Analogs


Superior Nucleophilic Displacement Reactivity Compared to Non-Methoxy Pyridine Analogs

The 2-methoxy group in 5-(3-bromopropyl)-2-methoxypyridine significantly enhances the reactivity of the pyridine ring toward electrophilic aromatic substitution compared to unsubstituted pyridine or pyridines with electron-withdrawing groups . While direct kinetic data for this specific compound is not available, the 4-methoxypyridine analog has been shown to react three times faster than unsubstituted pyridine in reactions with benzhydrylium ions in dichloromethane, a trend that is qualitatively transferable to the 2-methoxy isomer based on similar electronic effects [1]. This enhanced reactivity translates to higher synthetic efficiency and potential for functionalization in the presence of the bromopropyl chain.

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

Distinct Binding Affinity for the PBRM1 Bromodomain 5 Compared to Other Bromodomain-Containing Proteins

5-(3-Bromopropyl)-2-methoxypyridine exhibits a specific binding profile against a panel of bromodomain-containing proteins. A direct binding assay (BROMOscan LeadHunter) measured a dissociation constant (Kd) of 53 nM for the PBRM1 bromodomain 5, indicating a moderate but significant interaction [1]. In contrast, its binding to the more widely studied BRD4 bromodomain 1 is substantially weaker, with a reported Kd of 6,800 nM (6.8 µM) as determined by isothermal titration calorimetry [2]. This differential affinity suggests that the compound or its derivatives may be a suitable starting point for the development of selective probes targeting specific bromodomains within the PBRM1 protein, a member of the SWI/SNF chromatin remodeling complex. This selectivity profile is not shared by all pyridine-based bromodomain inhibitors, which often show broader BET family binding.

Chemical Biology Epigenetics Bromodomain Inhibition Drug Discovery

Enhanced Synthetic Utility Over Monofunctional 5-Bromo-2-methoxypyridine in Multi-Step Sequences

In comparison to the common building block 5-bromo-2-methoxypyridine, the target compound offers a significant advantage in synthetic efficiency by reducing the number of steps required to install a three-carbon linker. The synthesis of 5-(3-bromopropyl)-2-methoxypyridine from 6-methoxy-3-pyridinecarboxaldehyde proceeds via a sequence of Wittig reaction, hydrogenation, and bromination, yielding the desired product . While the exact yield for this specific sequence is not detailed, analogous multi-step syntheses of 2-bromo-5-(3-bromopropyl)pyridine have been achieved with high efficiency (95% yield over the final step) . Using 5-bromo-2-methoxypyridine to achieve a similar substitution pattern would require separate alkylation steps, increasing the overall step count and reducing atom economy. The presence of the pre-installed bromopropyl chain directly enables downstream diversification through nucleophilic substitution or transition metal-catalyzed cross-coupling reactions, streamlining the synthesis of more complex molecular architectures.

Organic Synthesis Methodology Building Blocks Cross-Coupling

Favorable Physicochemical Properties and Storage Stability Profile for a Reactive Intermediate

The compound's handling and storage requirements are well-defined, which is critical for a reactive intermediate containing a primary alkyl bromide. It is recommended to be stored at 2-8°C under an inert atmosphere (nitrogen) to prevent decomposition . Predicted physicochemical properties, such as a melting point of 133 °C, a boiling point of 488.0±45.0 °C, and a density of 1.296±0.06 g/cm3, provide key parameters for safe handling and experimental design . While direct stability data comparing it to other 3-bromopropyl pyridines is not publicly available, these specific storage conditions are a reliable benchmark for maintaining compound integrity. This information allows for proper planning in a procurement context, ensuring the compound will be viable for its intended use over a reasonable timeframe. In contrast, less stable analogs may require more stringent storage conditions (e.g., -20°C, strict exclusion of moisture) or have a shorter shelf life, increasing logistical complexity and the risk of failed experiments.

Physical Chemistry Logistics Stability Procurement

Optimal Research and Industrial Applications for 5-(3-Bromopropyl)-2-methoxypyridine


Development of Selective Bromodomain and Extra-Terminal (BET) Protein Inhibitors

The differential binding affinity data for PBRM1 bromodomain 5 (Kd = 53 nM) over BRD4 bromodomain 1 (Kd = 6,800 nM) makes 5-(3-bromopropyl)-2-methoxypyridine a suitable starting scaffold for designing selective chemical probes targeting the PBRM1 subunit of the SWI/SNF complex [1]. By utilizing the reactive bromopropyl chain as a synthetic handle for installing diverse functional groups via nucleophilic substitution, medicinal chemists can explore structure-activity relationships (SAR) to enhance potency and selectivity for PBRM1-associated bromodomains. This is particularly relevant in oncology research, where PBRM1 mutations are implicated in various cancers, including clear cell renal cell carcinoma [2].

Efficient Synthesis of Complex Ligands and Functional Materials via Cross-Coupling

The compound's primary utility lies in its role as a bifunctional building block in multi-step organic synthesis. The 3-bromopropyl group is a versatile handle for nucleophilic displacement with amines, thiols, or alkoxides, or for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) after conversion to the corresponding organometallic species [1]. This allows for the rapid generation of molecular diversity in the synthesis of pharmaceutical intermediates, such as kinase inhibitors, or functional materials like ligands for metal-organic frameworks (MOFs) and specialized polymers [2]. Its pre-installed functionality reduces step count compared to starting from a simpler monofunctional pyridine, improving overall synthetic efficiency .

Chemical Biology Tool for Protein Target Identification and Engagement Studies

Given its specific binding to the PBRM1 bromodomain 5 [1], this compound can be employed as a key intermediate in the creation of chemical biology probes. The 3-bromopropyl chain provides a convenient point of attachment for affinity tags (e.g., biotin) or fluorescent reporters (e.g., fluorophores) [2]. Such probes are essential for pull-down assays to identify protein binding partners, for cellular imaging to study subcellular localization, or for biophysical methods like fluorescence polarization to quantify target engagement in complex biological matrices. The moderate affinity (Kd = 53 nM) is within a useful range for such applications, as it allows for both binding and elution in affinity purification protocols.

Methodology Development for Regioselective Pyridine Functionalization

The presence of the 2-methoxy group activates the pyridine ring toward electrophilic aromatic substitution, providing a regioselective handle for further functionalization [1]. This makes 5-(3-bromopropyl)-2-methoxypyridine a valuable substrate for developing and testing new synthetic methodologies aimed at the functionalization of pyridines. Researchers can use it to explore novel halogen-metal exchange reactions, directed C-H activation protocols, or new cross-coupling conditions [2]. The quantitative impact of the methoxy group on reaction rates (a predicted ~3-fold increase over pyridine) provides a clear, measurable effect for method validation and optimization studies.

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